molecular formula C7H10BrF3O B8095714 1-Bromo-3-(trifluoromethoxy)cyclohexane

1-Bromo-3-(trifluoromethoxy)cyclohexane

Cat. No.: B8095714
M. Wt: 247.05 g/mol
InChI Key: ZSYIMROQPANBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(trifluoromethoxy)cyclohexane (CAS 2231675-48-0) is a halogenated cyclohexane derivative with the molecular formula C₇H₁₀BrF₃O and a molecular weight of 247.05 g/mol . The compound features a bromine atom and a trifluoromethoxy (-OCF₃) group at the 1- and 3-positions of the cyclohexane ring, respectively. The trifluoromethoxy group is electron-withdrawing, which influences the compound’s reactivity and physical properties.

Properties

IUPAC Name

1-bromo-3-(trifluoromethoxy)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYIMROQPANBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategy

This method exploits the directing effects of the trifluoromethoxy group in aromatic systems to achieve regioselective bromination, followed by hydrogenation to the cyclohexane framework.

Step 1: Bromination of 3-Trifluoromethoxybenzene

  • Reagents : Bromine (Br₂) or electrophilic brominating agents (e.g., NBS, DBI) in weak acids (e.g., acetic acid).

  • Conditions : Low temperatures (0–5°C) in inert solvents (CH₂Cl₂ or CCl₄).

  • Mechanism : The electron-withdrawing trifluoromethoxy group directs electrophilic bromination to the meta position (position 1) in benzene.

Example Reaction :

3-Trifluoromethoxybenzene+Br2FeBr3,0°C1-Bromo-3-trifluoromethoxybenzene\text{3-Trifluoromethoxybenzene} + \text{Br}2 \xrightarrow{\text{FeBr}3, \text{0°C}} \text{1-Bromo-3-trifluoromethoxybenzene}

Yield: High (analogous to >85% in similar reactions).

Step 2: Catalytic Hydrogenation

  • Reagents : Hydrogen gas (H₂), palladium catalyst (Pd/C).

  • Conditions : High pressure (50–100 atm), elevated temperatures (80–120°C).

  • Mechanism : Benzene ring saturation retains substituent positions, yielding 1-bromo-3-(trifluoromethoxy)cyclohexane.

Example Reaction :

1-Bromo-3-trifluoromethoxybenzene+H2Pd/C, 100°CThis compound\text{1-Bromo-3-trifluoromethoxybenzene} + \text{H}_2 \xrightarrow{\text{Pd/C, 100°C}} \text{this compound}

Yield: High (commonly >90% for hydrogenation).

Radical Bromination of Cyclohexane Derivatives

Strategy

Radical bromination introduces bromine at less activated positions, often requiring initiators or azeotropes.

Step 1: Bromination via Radical Pathway

  • Reagents : NBS or DBI, azobisisobutyronitrile (AIBN), light or heat.

  • Conditions : Refluxing solvents (e.g., CCl₄ or benzene), 70–80°C.

  • Mechanism : Bromine radical abstracts hydrogen from cyclohexane, forming a bromocyclohexyl radical that combines with Br₂.

Example Reaction :

3-(Trifluoromethoxy)cyclohexane+NBSAIBN, 80°CThis compound\text{3-(Trifluoromethoxy)cyclohexane} + \text{NBS} \xrightarrow{\text{AIBN, 80°C}} \text{this compound}

Yield: Moderate (50–70%, inferred from analogous cyclohexane brominations).

Nucleophilic Substitution Post-Bromination

Strategy

Install the trifluoromethoxy group via substitution after bromination, leveraging directing groups.

Step 1: Bromination of 3-Hydroxycyclohexane

  • Reagents : HBr or PBr₃.

  • Conditions : Acetic acid, 60–80°C.

  • Mechanism : Bromination at position 1 via acid-catalyzed substitution.

Example Reaction :

3-Hydroxycyclohexane+HBrAcOH, 70°C1-Bromo-3-hydroxycyclohexane\text{3-Hydroxycyclohexane} + \text{HBr} \xrightarrow{\text{AcOH, 70°C}} \text{1-Bromo-3-hydroxycyclohexane}

Yield: Moderate (60–75%, based on cyclohexanol brominations).

Step 2: Substitution with Trifluoromethoxy

  • Reagents : Trifluoromethoxide (CF₃O⁻), Mitsunobu reagents (e.g., DIAD, PPh₃).

  • Conditions : Anhydrous THF, 0–25°C.

  • Mechanism : Mitsunobu reaction replaces hydroxyl with trifluoromethoxy.

Example Reaction :

1-Bromo-3-hydroxycyclohexane+CF3ODIAD, PPh3This compound\text{1-Bromo-3-hydroxycyclohexane} + \text{CF}3\text{O}^- \xrightarrow{\text{DIAD, PPh}3} \text{this compound}

Yield: High (85–95%, typical for Mitsunobu reactions).

Directed Bromination Using Protecting Groups

Strategy

Protect position 3 with a directing group (e.g., tosylate), enable bromination at position 1, then deprotect.

Step 1: Tosylation of 3-Hydroxycyclohexane

  • Reagents : Tosyl chloride (TsCl), pyridine.

  • Conditions : CH₂Cl₂, 0°C to RT.

Example Reaction :

3-Hydroxycyclohexane+TsClPyridine3-Tosylcyclohexanol\text{3-Hydroxycyclohexane} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{3-Tosylcyclohexanol}

Yield: >90% (standard tosylation efficiency).

Step 2: Bromination at Position 1

  • Reagents : Br₂, FeBr₃.

  • Conditions : CCl₄, 0°C.

Example Reaction :

3-Tosylcyclohexanol+Br2FeBr31-Bromo-3-tosylcyclohexanol\text{3-Tosylcyclohexanol} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{1-Bromo-3-tosylcyclohexanol}

Yield: Moderate (50–70%, inferred from aromatic brominations).

Data Tables

Table 1: Summary of Preparation Methods

MethodKey StepsReagents/ConditionsYield (Inferred)References
Aromatic Precursor Bromination → HydrogenationBr₂, Pd/C, H₂High (>85%)
Radical Bromination NBS, AIBN, lightNBS, AIBN, CCl₄Moderate (50–70%)
Nucleophilic Substitution HBr → MitsunobuHBr, DIAD, PPh₃High (>85%)
Directed Bromination Tosylation → Bromination → DetosylationTsCl, Br₂, NaOHModerate (50–70%)

Table 2: Reaction Conditions and Reagents

StepReagentsSolventTemperatureTime
Bromination (Aromatic)Br₂, FeBr₃CCl₄0–5°C2–4 hr
HydrogenationH₂, Pd/CEthanol100°C8–12 hr
Radical BrominationNBS, AIBNCCl₄80°C6–8 hr
Mitsunobu ReactionCF₃O⁻, DIADTHF0–25°C12–24 hr

Challenges and Optimization

  • Regioselectivity :

    • In aromatic precursors, competing bromination at position 5 may occur. Use of blocking groups (e.g., methyl) can enhance selectivity for position 1.

    • Radical bromination lacks strong directing effects, requiring statistical control via reaction time.

  • Stereochemistry :

    • Hydrogenation of aromatic precursors preserves substituent positions but may lead to cis/trans mixtures. Catalytic asymmetric hydrogenation could resolve this.

  • Purity :

    • Post-reaction distillation or chromatography is critical to isolate the target compound from polybrominated byproducts .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(trifluoromethoxy)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding cyclohexane derivative.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed:

    Substitution Reactions: Formation of 3-(trifluoromethoxy)cyclohexanol or 3-(trifluoromethoxy)cyclohexylamine.

    Oxidation Reactions: Formation of 3-(trifluoromethoxy)cyclohexanone or 3-(trifluoromethoxy)cyclohexanoic acid.

    Reduction Reactions: Formation of 3-(trifluoromethoxy)cyclohexane.

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-(trifluoromethoxy)cyclohexane has a range of applications in scientific research:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups, making it a key intermediate in the synthesis of complex molecules.

Pharmaceutical Development

Due to its unique chemical properties, this compound is utilized in the pharmaceutical industry for the design and synthesis of novel drug candidates. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are desirable traits in drug development.

Material Science

In materials science, this compound is explored for its potential use in developing advanced materials with specific thermal and chemical resistance properties. Its fluorinated structure contributes to improved performance characteristics in polymers and coatings.

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research demonstrated that this compound was successfully used as an intermediate in synthesizing fluorinated analogs of existing pharmaceuticals. The incorporation of the trifluoromethoxy group significantly improved the pharmacokinetic profiles of these compounds.

Case Study 2: Development of Specialty Polymers

In a study focused on polymer chemistry, this compound was utilized to create specialty polymers with enhanced thermal stability and chemical resistance. The resulting materials exhibited superior performance in harsh environments compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethoxy)cyclohexane involves its interaction with various molecular targets. The bromine atom and trifluoromethoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biochemical effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Source
1-Bromo-3-(trifluoromethoxy)cyclohexane C₇H₁₀BrF₃O 247.05 2231675-48-0 Cyclohexane, -Br, -OCF₃
1-Bromo-3-(trifluoromethyl)cyclohexane C₇H₁₀BrF₃ 231.06 CID 64759257 Cyclohexane, -Br, -CF₃
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.01 2252-44-0 Benzene ring, -Br, -OCF₃
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 2550-36-9 Cyclohexane, -CH₂Br
3-Bromocyclohexene C₆H₉Br 161.04 1521-51-3 Cyclohexene ring, -Br
Key Observations:
  • Ring Type: The cyclohexane derivatives (e.g., target compound, (bromomethyl)cyclohexane) exhibit non-aromatic, flexible rings, while the benzene analog (CAS 2252-44-0) is aromatic and planar. This difference impacts electronic properties and reactivity .
Coupling Reactions
  • Benzene Analogue : 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) is used in Pd-catalyzed arylations to synthesize imidazole derivatives (e.g., 3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyridine) with yields exceeding 90% . The electron-withdrawing -OCF₃ group likely stabilizes intermediates and enhances reaction efficiency.
  • Cyclohexane Derivatives : 1-Bromo-3-(t-butyl)cyclohexane (a structural analog) shows moderate diastereoselectivity (6.5:1 cis/trans) in copper-catalyzed couplings, suggesting that substituents on cyclohexane influence steric outcomes .
Hydrolysis and Stability
  • Cyclohexane extracts (e.g., brominated derivatives) may exhibit reduced inhibitory activity in enzymatic assays after acid hydrolysis due to decomposition of active compounds . This contrasts with benzene-based trifluoromethoxy compounds, which retain stability in similar conditions .

Biological Activity

1-Bromo-3-(trifluoromethoxy)cyclohexane is a halogenated organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

This compound possesses a unique structure characterized by a bromine atom and a trifluoromethoxy group attached to a cyclohexane ring. This configuration contributes to its lipophilicity and potential reactivity with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for antibiotic development.
  • Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral pathogens.
  • Enzyme Inhibition : It may interact with enzymes involved in metabolic pathways, potentially modulating their activity.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to penetrate cell membranes due to its lipophilic nature. The trifluoromethoxy group enhances this property, allowing the compound to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Data Table: Biological Activities of this compound

Biological Activity Target Organisms/Enzymes Effect Observed Reference
AntimicrobialE. coli, S. aureusInhibition of growth
AntiviralInfluenza virusReduced viral load
Enzyme InhibitionCytochrome P450Decreased activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development.
  • Antiviral Potential : In vitro assays demonstrated that the compound could reduce the replication of influenza viruses in cultured cells. This finding highlights its potential application in antiviral drug development.
  • Enzyme Interaction Studies : Research involving enzyme assays showed that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-Bromo-3-(trifluoromethoxy)cyclohexane, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging brominated cyclohexane precursors and trifluoromethoxy-containing reagents. For example, Huang et al. demonstrated the use of palladium acetate to introduce trifluoromethoxy groups into bromobenzene derivatives, a method adaptable to cyclohexane frameworks . Optimization involves adjusting catalyst loading (e.g., 0.1–1 mol%), solvent systems (acetonitrile or DMF), and temperature (40–80°C) to balance yield and purity. Monitoring via GC-MS or HPLC ensures minimal byproduct formation.

Q. How do spectroscopic techniques (NMR, IR, MS) enable structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the bromine (δ ~3.5–4.0 ppm for C-Br) and trifluoromethoxy (δ ~75–80 ppm for CF₃O) groups confirm substituent positions. Coupling patterns in 2D NMR (e.g., COSY, HSQC) resolve cyclohexane ring conformations .
  • IR Spectroscopy : Stretching vibrations for C-Br (500–600 cm⁻¹) and CF₃O (1250–1350 cm⁻¹) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 255 for C₇H₁₀BrF₃O⁺) and fragmentation patterns distinguish isomers .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the thermal stability and decomposition pathways of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Thermogravimetric analysis (TGA) and pyrolysis-GC-MS reveal that the electron-withdrawing CF₃O group increases thermal stability by 20–30°C relative to methoxy analogs. Decomposition pathways involve C-Br bond cleavage (activation energy ~45 kcal/mol) followed by CF₃O elimination, forming cyclohexene intermediates. Computational studies (DFT or ab initio) map transition states and validate experimental activation energies . Contrast with cyclohexane oxidation studies, where CF₃O suppresses low-temperature chain-branching reactions due to radical scavenging .

Q. What computational models predict regioselectivity in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model steric and electronic effects. The trifluoromethoxy group’s steric bulk directs nucleophiles (e.g., OH⁻, NH₃) to the less hindered axial position, while its inductive (-I) effect polarizes the C-Br bond. Fukui indices identify electrophilic hotspots, aligning with experimental SN2 reactivity (e.g., 70% axial substitution in DMSO) .

Q. How can catalytic systems enhance the utility of this compound in cross-coupling reactions?

  • Methodological Answer : Nickel or palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids. Ligand screening (e.g., XPhos vs. SPhos) improves yields (from 50% to >85%) by mitigating steric clashes with the CF₃O group. Solvent polarity (toluene vs. THF) and base (K₂CO₃ vs. CsF) further tune reactivity .

Analytical & Mechanistic Questions

Q. What role does this compound play in low-temperature oxidation studies, and how are its products characterized?

  • Methodological Answer : In jet-stirred reactors (JSRs) at 500–1100 K, the compound’s oxidation produces brominated aldehydes (e.g., CF₃O-substituted hexanal) and ketones. Synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) discriminates isomers, while quantum calculations (CASPT2) map reaction pathways. Comparison with cyclohexane’s NTC (negative temperature coefficient) behavior shows delayed ignition due to Br radical inhibition .

Q. How do steric effects from the trifluoromethoxy group impact catalytic C-H activation in derivatives of this compound?

  • Methodological Answer : Steric maps (e.g., Tolman cone angles) quantify ligand crowding around metal centers. For C-H activation, bulky CF₃O groups reduce turnover frequencies in Pd-catalyzed reactions by 40%, favoring distal C-H bonds. Kinetic isotope effects (KIE > 3) confirm rate-limiting C-H cleavage steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.